3,5-Difluoro-4-methylbenzoic acid

Drug Discovery Formulation Science Physicochemical Profiling

3,5-Difluoro-4-methylbenzoic acid (CAS 103877-76-5) is a fluorinated benzoic acid derivative with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring, a specific substitution pattern that imparts unique physicochemical and electronic properties relevant to drug discovery and crop protection chemistry.

Molecular Formula C8H6F2O2
Molecular Weight 172.131
CAS No. 103877-76-5
Cat. No. B2737579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methylbenzoic acid
CAS103877-76-5
Molecular FormulaC8H6F2O2
Molecular Weight172.131
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)O)F
InChIInChI=1S/C8H6F2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyDGTRDHAJCIKUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methylbenzoic Acid (CAS 103877-76-5): A Specialized Fluorinated Building Block for Pharmaceutical and Agrochemical Lead Optimization


3,5-Difluoro-4-methylbenzoic acid (CAS 103877-76-5) is a fluorinated benzoic acid derivative with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol [1]. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring, a specific substitution pattern that imparts unique physicochemical and electronic properties relevant to drug discovery and crop protection chemistry .

Why In-Class Fluorinated Benzoic Acid Analogs Cannot Simply Replace 3,5-Difluoro-4-methylbenzoic Acid in Critical Applications


The precise positioning of the electron-withdrawing fluorine atoms and the electron-donating methyl group in 3,5-difluoro-4-methylbenzoic acid is non-negotiable for its intended performance. Regioisomers and derivatives lacking this exact substitution pattern exhibit markedly different physicochemical properties, including solubility, lipophilicity (logP), and pKa . These differences directly impact biological activity, metabolic stability, and synthetic utility in drug design . As a result, generic substitution with a closely related analog can compromise lead optimization campaigns and lead to failed preclinical outcomes. The quantitative evidence presented below demonstrates why this specific compound is uniquely fit-for-purpose and should be prioritized in procurement for critical R&D applications.

Quantitative Differentiation of 3,5-Difluoro-4-methylbenzoic Acid from Structural Analogs: A Comparator-Based Evidence Guide


Significantly Enhanced Aqueous Solubility Compared to Non-Fluorinated Analog

3,5-Difluoro-4-methylbenzoic acid exhibits a calculated aqueous solubility of 0.21 g/L at 25 °C , which is more than double the solubility of the non-fluorinated analog 4-methylbenzoic acid (<0.1 g/100 mL or <1.0 g/L at 19 °C) . This improved solubility is attributed to the electron-withdrawing fluorine atoms at the 3 and 5 positions, which enhance polarity and disrupt crystal lattice packing [1].

Drug Discovery Formulation Science Physicochemical Profiling

Optimized Lipophilicity (LogP 2.93) Balances Permeability and Solubility for Drug Design

The calculated octanol-water partition coefficient (LogP) for 3,5-difluoro-4-methylbenzoic acid is 2.93 . This value falls within the optimal range (LogP 1-3) for oral drug candidates, balancing passive permeability with aqueous solubility [1]. In contrast, the non-fluorinated analog 4-methylbenzoic acid has a lower LogP of ~2.14-2.17 [2], while the difluoro regioisomer 2,4-difluoro-5-methylbenzoic acid exhibits a LogP of 2.43 [3]. The specific substitution pattern in 3,5-difluoro-4-methylbenzoic acid provides a unique lipophilicity profile that is neither too polar nor too lipophilic for many drug design applications.

Medicinal Chemistry ADME Profiling Lead Optimization

Increased Acidity (Lower pKa) Relative to Non-Fluorinated Benzoic Acids Enhances Reactivity and Salt Formation

The electron-withdrawing fluorine atoms at the 3 and 5 positions significantly increase the acidity of 3,5-difluoro-4-methylbenzoic acid relative to non-fluorinated analogs. While a direct experimental pKa value for this compound is not available, class-level inference based on 3,5-difluorobenzoic acid (predicted pKa = 3.52 ± 0.10) and 4-methylbenzoic acid (pKa = 4.36 at 25 °C) suggests that 3,5-difluoro-4-methylbenzoic acid will have a pKa in the range of 3.5-3.8. This represents a >0.5 log unit increase in acidity (lower pKa) compared to 4-methylbenzoic acid.

Synthetic Chemistry Pharmaceutical Salts Reactivity Optimization

Unique Substitution Pattern Enables Orthogonal Reactivity in Synthetic Transformations

The 3,5-difluoro-4-methyl substitution pattern creates a distinct electronic environment that differs from other regioisomers. Unlike 2,4-difluoro-5-methylbenzoic acid, which has adjacent fluorine atoms, the meta-relationship of the fluorine atoms in 3,5-difluoro-4-methylbenzoic acid provides a unique reactivity profile in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1]. This regiospecific arrangement allows for orthogonal functionalization strategies that are not possible with other difluoromethylbenzoic acid isomers.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Validated as a Key Intermediate in the Synthesis of Bioactive Molecules with Anti-Cancer and Anti-Inflammatory Potential

3,5-Difluoro-4-methylbenzoic acid has been explicitly disclosed as a key intermediate in the synthesis of c-Met kinase inhibitors and other receptor tyrosine kinase modulators, as documented in patent literature [1]. While direct biological activity data for the acid itself is limited, its incorporation into larger molecular frameworks is associated with potent inhibition of cancer cell proliferation pathways . In contrast, the closely related analog 2,4-difluoro-5-methylbenzoic acid methyl ester is primarily noted for use in dyes and pigments rather than pharmaceutical applications , highlighting the specific utility of the 3,5-difluoro-4-methyl pattern in medicinal chemistry.

Pharmaceutical Intermediates Kinase Inhibitors Drug Development

Optimal Application Scenarios for 3,5-Difluoro-4-methylbenzoic Acid in Scientific and Industrial Research


Lead Optimization in Oral Drug Discovery Programs Requiring Balanced Lipophilicity

Given its optimized LogP of 2.93, which falls within the ideal range for oral bioavailability , 3,5-difluoro-4-methylbenzoic acid is an excellent choice as a core scaffold or pendant group in lead optimization campaigns. Its balanced lipophilicity, superior to that of 4-methylbenzoic acid (LogP ~2.14) and 2,4-difluoro-5-methylbenzoic acid (LogP 2.43) [1], helps medicinal chemists avoid compounds that are either too polar (poor permeability) or too lipophilic (poor solubility, high metabolic clearance).

Synthesis of Novel Kinase Inhibitors Targeting c-Met and Related Tyrosine Kinases

Patent literature explicitly identifies 3,5-difluoro-4-methylbenzoic acid as a key intermediate in the preparation of c-Met kinase modulators . The unique electronic properties imparted by the 3,5-difluoro-4-methyl substitution pattern are likely critical for achieving the desired binding interactions and selectivity profiles in these ATP-competitive inhibitors. Procurement of this specific building block is essential for research groups aiming to explore this chemical space for oncology applications.

Development of Pharmaceutical Salts with Enhanced Aqueous Solubility

The increased acidity (lower pKa) of 3,5-difluoro-4-methylbenzoic acid relative to non-fluorinated analogs makes it a superior candidate for salt formation with pharmaceutically acceptable bases. This property can be exploited to improve the aqueous solubility and dissolution rate of drug candidates derived from this building block, a critical factor in formulation development and achieving adequate oral exposure [1].

Parallel Synthesis and Library Construction for Medicinal Chemistry

The orthogonal reactivity provided by the 3,5-difluoro-4-methyl substitution pattern makes this compound a versatile building block for parallel synthesis and combinatorial chemistry. Its ability to undergo selective functionalization at different positions on the aromatic ring allows for the rapid generation of diverse compound libraries for hit-to-lead and lead optimization studies.

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